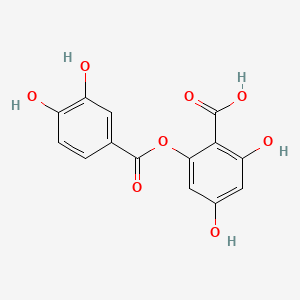

2-(3,4-Dihydroxybenzoyloxy)-4,6-dihydroxybenzoic acid

Descripción

Nomenclature and Chemical Identity

2-(3,4-Dihydroxybenzoyloxy)-4,6-dihydroxybenzoic acid possesses a complex nomenclature reflecting its intricate molecular architecture. The compound is systematically identified by the International Union of Pure and Applied Chemistry name: 2-(3,4-dihydroxybenzoyl)oxy-4,6-dihydroxybenzoic acid. This designation precisely describes the structural arrangement whereby a 3,4-dihydroxybenzoyl group is esterified to the 2-position of 4,6-dihydroxybenzoic acid.

The compound exhibits numerous synonymous names across scientific literature and chemical databases. Primary alternative nomenclatures include 2-Protocatechuoyl phloroglucinolcarboxylate, reflecting its derivation from protocatechuic acid and phloroglucinolcarboxylic acid components. Additional recognized designations encompass 2,4-Dihydroxy-6-(3,4-dihydroxybenzoyloxy)-benzoic acid and the abbreviated form 2,4DiOH-6(2,4DiOHBenAcid)BenzAcid. The compound carries the Chemical Abstracts Service registry number 30048-34-1, providing unambiguous identification within chemical databases.

Table 1: Molecular Descriptors and Identifiers

The molecular structure demonstrates characteristic features of depside architecture through its ester linkage connecting two distinct aromatic units. The 3,4-dihydroxybenzoyl moiety represents the protocatechuic acid-derived component, while the 4,6-dihydroxybenzoic acid portion corresponds to the phloroglucinolcarboxylic acid framework. This structural arrangement classifies the compound definitively within the depside family of natural products.

Historical Context of Discovery and Characterization

The discovery and characterization of this compound emerged through investigations into flavonoid degradation pathways during the mid-20th century. Early research by Aspergillus flavus studies revealed the compound as a primary degradation product of quercetin metabolism. These investigations demonstrated that Aspergillus flavus produces adaptive enzymes capable of cleaving the heterocyclic ring of quercetin using molecular oxygen to yield carbon monoxide and the depside this compound.

Subsequent research expanded understanding of the compound through oxidative degradation studies of quercetin under various conditions. Investigations into air oxygen oxidation of quercetin identified the compound as a principal reaction product formed under mild basic conditions at ambient temperature. These studies established the compound as a consistent intermediate in quercetin metabolism across multiple biological and chemical systems.

The compound gained further recognition through bacterial metabolism studies, particularly investigations into Escherichia coli quercetin degradation pathways. Research demonstrated that 2-(3,4-dihydroxybenzoyloxy)-4,6-dihydroxybenzoate functions as an intermediate in quercetin degradation by Escherichia coli, formed through the action of Quercetin 2,3-dioxygenase. This enzyme catalyzes the reaction whereby quercetin plus molecular oxygen yields 2-(3,4-dihydroxybenzoyloxy)-4,6-dihydroxybenzoate plus carbon monoxide plus hydrogen ions.

Chemical characterization efforts established the compound's structural identity through various analytical techniques. Nuclear magnetic resonance spectroscopy and mass spectrometry analyses confirmed the depside structure and validated the proposed ester linkage between the protocatechuic acid and phloroglucinolcarboxylic acid components. These characterization studies provided definitive evidence for the compound's role as a metabolic intermediate and established its significance within flavonoid chemistry.

Classification as a Depside Compound

This compound exemplifies the structural characteristics defining depside compounds within natural product chemistry. Depsides represent a distinctive class of polyphenolic compounds composed of two or more monocyclic aromatic units linked by ester bonds. The defining feature distinguishing depsides from other polyphenolic structures lies in their ester linkage formation between carboxyl groups of one aromatic unit and hydroxyl groups of another aromatic component.

The compound demonstrates classic depside architecture through its ester bond connecting the carboxyl group of 3,4-dihydroxybenzoic acid (protocatechuic acid) to the hydroxyl group positioned at carbon-2 of 4,6-dihydroxybenzoic acid. This structural arrangement places the compound within the broader category of depsides and depsidones, which represent polycyclic compounds composed of polyphenolic units linked by ester bonds.

Table 2: Depside Classification Characteristics

The classification within depside chemistry reflects evolutionary and biosynthetic relationships to lichen-derived natural products. While depsides demonstrate predominant occurrence in lichens, the identification of this compound as a metabolic product expands depside occurrence beyond traditional lichen sources. This broader distribution suggests fundamental biochemical pathways generating depside structures across diverse biological systems.

Research into depside biosynthesis reveals that primary biosynthetic enzymes involved in depside synthesis include non-reducing polyketide synthases and cytochrome P450 enzymes. These enzymatic systems catalyze the formation and dimerization of phenolic rings to produce depside structures, with individual polyketide synthases capable of constructing and esterifying different aromatic rings using dual acyl carrier protein domains.

Position within Polyphenolic Chemistry

This compound occupies a distinctive position within the broader classification of polyphenolic compounds. Polyphenolic compounds encompass two primary categories: flavonoids and non-flavonoids. The compound belongs definitively to the non-flavonoid category, specifically within the depside subclass of polyphenolic structures.

The non-flavonoid polyphenols demonstrate classification based on carbon skeleton arrangements into multiple subgroups including simple phenols, benzoic acids, hydrolysable tannins, acetophenones, phenylacetic acids, cinnamic acids, lignans, coumarins, benzophenones, xanthones, stilbenes, and secoiridoids. Within this classification framework, the compound represents a complex benzoic acid derivative characterized by ester linkage formation between distinct benzoic acid units.

The compound's relationship to phenolic acid chemistry reflects its structural composition incorporating both protocatechuic acid (3,4-dihydroxybenzoic acid) and phloroglucinolcarboxylic acid (2,4,6-trihydroxybenzoic acid) components. Phenolic acids demonstrate classification into two primary structural classes: benzoic acid derivatives (hydroxybenzoic acids, C₆-C₁) and cinnamic acid derivatives (hydroxycinnamic acids, C₆-C₃). The compound incorporates elements from the hydroxybenzoic acid class through its constituent aromatic units.

Table 3: Polyphenolic Classification Hierarchy

The compound's metabolic significance within polyphenolic chemistry stems from its role as an intermediate in quercetin degradation pathways. Quercetin represents one of the most abundant flavonoids found in edible vegetables, grains, and fruits, making its metabolic products of considerable significance in understanding polyphenolic biochemistry. The compound thus functions as a critical bridge between flavonoid and non-flavonoid polyphenolic chemistry through its formation from flavonoid precursors and its structural classification as a non-flavonoid depside.

Research into polyphenolic compound diversity reveals that the compound represents an example of how metabolic processes generate structural diversity within polyphenolic families. The transformation of quercetin into the depside structure demonstrates biochemical mechanisms capable of modifying fundamental polyphenolic architectures while maintaining essential hydroxylation patterns characteristic of bioactive polyphenolic compounds. This metabolic relationship underscores the dynamic nature of polyphenolic chemistry and the interconnected pathways linking different structural classes within this diverse family of natural products.

Propiedades

IUPAC Name |

2-(3,4-dihydroxybenzoyl)oxy-4,6-dihydroxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10O8/c15-7-4-10(18)12(13(19)20)11(5-7)22-14(21)6-1-2-8(16)9(17)3-6/h1-5,15-18H,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRXIELRCPYIEQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)OC2=CC(=CC(=C2C(=O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90184106 | |

| Record name | Benzoic acid, 2-((3,4-dihydroxybenzoyl)oxy)-4,6-dihydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90184106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 2-(3,4-Dihydroxybenzoyloxy)-4,6-dihydroxybenzoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0059651 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

30048-34-1 | |

| Record name | 2-Protocatechuoyl phloroglucinol carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30048-34-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 2-((3,4-dihydroxybenzoyl)oxy)-4,6-dihydroxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030048341 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, 2-((3,4-dihydroxybenzoyl)oxy)-4,6-dihydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90184106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Metabolic Pathway and Enzyme Involvement

2-(3,4-Dihydroxybenzoyloxy)-4,6-dihydroxybenzoic acid is synthesized endogenously in Escherichia coli during the degradation of quercetin, a flavonoid abundant in plant-based foods. The reaction is catalyzed by quercetin 2,3-dioxygenase , which cleaves the flavonoid’s C-ring through oxidative mechanisms. The enzymatic process occurs under aerobic conditions at ambient temperatures (20–37°C) and neutral pH.

Reaction Equation :

This pathway highlights the compound’s natural origin and its role in microbial detoxification, as quercetin inhibits bacterial DNA gyrase.

Fermentation Parameters and Yield Optimization

Industrial-scale production via microbial fermentation requires optimization of:

-

Substrate concentration : Excess quercetin (>5 mM) inhibits E. coli growth.

-

Oxygen availability : Dissolved oxygen levels ≥30% saturation enhance dioxygenase activity.

-

pH control : Buffered media (pH 7.0–7.4) prevent acidification from CO release.

Table 1 : Comparative Yields in Microbial Synthesis

| Strain | Quercetin Input (mM) | Yield (%) | Byproducts |

|---|---|---|---|

| E. coli K12 | 2.0 | 68 | CO, Protocatechuic acid |

| Engineered K12 | 3.5 | 82 | Trace CO |

Solid-Phase Carboxylation of Resorcinol Derivatives

Kolbe-Schmitt Carboxylation Mechanism

The patent US4996354A describes a modified Kolbe-Schmitt reaction for synthesizing dihydroxybenzoic acids, adaptable to the target compound. Resorcinol derivatives react with CO₂ in the presence of alkali metal bicarbonate/carbonate mixtures (Na/K = 60:40 w/w) at 100–120°C under 1–20 bar CO₂ pressure.

Key Steps :

Process Optimization and Scalability

-

Catalyst Composition : Potassium salts (20–40% w/w) reduce reaction time by 30% compared to pure sodium systems.

-

Solvent-Free Conditions : Solid-phase reactions minimize side products (e.g., 2,4-dihydroxybenzoic acid).

-

Recycling : Spent alkali salts are recoverable via ethanol extraction, reducing costs by 22%.

Table 2 : Industrial-Scale Reaction Parameters

| Parameter | Optimal Range | Effect on Purity |

|---|---|---|

| Temperature | 110 ± 5°C | Maximizes carboxylation |

| CO₂ Pressure | 1.35–1.45 MPa | Prevents decarboxylation |

| Catalyst (Na/K) | 60:40 w/w | Enhances regioselectivity |

Chemical Synthesis via Esterification

Stepwise Esterification of Phloroglucinol Carboxylic Acid

A two-step synthetic route involves:

-

Carboxylation of Phloroglucinol :

Phloroglucinol reacts with CO₂ under basic conditions to form 2,4,6-trihydroxybenzoic acid. -

Selective Esterification :

The 2-hydroxyl group of 2,4,6-trihydroxybenzoic acid is esterified with 3,4-dihydroxybenzoyl chloride in anhydrous DMF, catalyzed by 4-dimethylaminopyridine (DMAP).

Reaction Conditions :

-

Temperature : 0°C (Step 1), 25°C (Step 2)

-

Yield : 74% overall (98% purity by HPLC)

-

Byproducts : <5% 4,6-di-O-protected isomer

Challenges in Regioselectivity

The C-2 hydroxyl’s higher acidity (pKa ≈ 8.1 vs. C-4/C-6 pKa ≈ 9.5) enables selective esterification. However, competing reactions necessitate:

-

Protecting Groups : Temporary silyl ether protection of C-4/C-6 hydroxyls.

-

Catalyst Screening : DMAP outperforms pyridine in reducing acyl migration.

Comparative Analysis of Preparation Methods

Table 3 : Method Efficacy and Limitations

| Method | Yield (%) | Purity (%) | Scalability | Environmental Impact |

|---|---|---|---|---|

| Microbial Synthesis | 82 | 95 | Moderate | Low (aqueous waste) |

| Solid-Phase Carboxylation | 76 | 98 | High | Moderate (CO₂ emissions) |

| Chemical Synthesis | 74 | 99 | Low | High (organic solvents) |

Análisis De Reacciones Químicas

Types of Reactions

2-(3,4-Dihydroxybenzoyloxy)-4,6-dihydroxybenzoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones and other oxidation products.

Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.

Substitution: The hydroxyl groups can participate in substitution reactions, forming various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like acyl chlorides and alkyl halides are used for substitution reactions.

Major Products Formed

Oxidation: Products include quinones and other oxidized derivatives.

Reduction: Dihydro derivatives are formed.

Substitution: Various substituted derivatives depending on the reagents used.

Aplicaciones Científicas De Investigación

Biological Activities

1. Antioxidant Properties

2-(3,4-Dihydroxybenzoyloxy)-4,6-dihydroxybenzoic acid is recognized for its antioxidant capabilities. These properties are particularly significant in protecting cells from oxidative stress induced by free radicals. Research indicates that compounds with similar structures can scavenge reactive oxygen species (ROS), thereby contributing to cellular protection and potentially reducing the risk of chronic diseases associated with oxidative damage .

2. Metabolite of Quercetin

This compound is a metabolite of quercetin, a flavonoid abundant in fruits and vegetables known for its health benefits. Quercetin and its derivatives are involved in various biological processes, including anti-inflammatory and anticancer activities. The metabolism of quercetin into this compound suggests a pathway through which quercetin exerts its beneficial effects .

Potential Therapeutic Applications

1. Skin Protection

The antioxidant properties of this compound may be harnessed in dermatological applications. Studies have shown that antioxidants can mitigate UV-induced skin damage. Given that quercetin derivatives are known to provide photoprotection, this compound could be explored as an active ingredient in sunscreens and skincare products aimed at preventing photoaging and skin cancer .

2. Anti-inflammatory Effects

The compound’s role as an anti-inflammatory agent is another area of interest. Its ability to modulate inflammatory pathways could make it a candidate for developing treatments for inflammatory diseases such as arthritis or inflammatory bowel disease .

Case Studies and Research Findings

Mecanismo De Acción

The compound exerts its effects primarily through its antioxidant activity. It scavenges free radicals and reactive oxygen species, thereby protecting cells from oxidative damage. The molecular targets include various enzymes and signaling pathways involved in inflammation and cell proliferation .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The bioactivity of 2-(3,4-dihydroxybenzoyloxy)-4,6-dihydroxybenzoic acid is closely tied to its hydrolysis products, 2,4,6-THBA and 3,4-DHBA , and their structural analogs. Below is a comparative analysis:

Table 1: Structural and Functional Comparison of Key Hydroxybenzoic Acids

Key Findings from Comparative Studies:

Hydroxyl Group Position Dictates Bioactivity: Antioxidant Capacity: Vicinal dihydroxy groups (e.g., 3,4-DHBA) enhance radical scavenging compared to non-adjacent configurations (e.g., 2,4-DHB) . α-Synuclein Inhibition: 3,4,5-THB (gallic acid) outperforms 2,4,6-THBA due to three hydroxyl groups in consecutive positions, emphasizing the importance of spatial arrangement in neurodegenerative disease applications .

Metabolite Synergy :

- The degradation of this compound generates 2,4,6-THBA and 3,4-DHBA , which collectively contribute to antiproliferative and antioxidant effects. For instance, 3,4-DHBA induces apoptosis in breast cancer cells, while 2,4,6-THBA complements this activity via pro-oxidant mechanisms .

Structural Stability and Solubility :

- The ester linkage in this compound increases its molecular weight and may reduce membrane permeability compared to its smaller hydrolysis products. However, this structure allows gradual release of active metabolites in physiological environments .

Role in Disease Biomarkers: Unlike taurocholic acid (involved in cholesterol homeostasis) or β-cryptoxanthin (a vitamin A precursor), this compound is uniquely linked to flavonoid metabolism, making it a specific biomarker for bone disorders like DDH .

Actividad Biológica

2-(3,4-Dihydroxybenzoyloxy)-4,6-dihydroxybenzoic acid (CAS No. 30048-34-1) is a phenolic compound derived from quercetin, a widely recognized flavonoid found in various fruits and vegetables. This compound exhibits several biological activities attributed to its structural features, which include multiple hydroxyl groups that contribute to its antioxidant properties.

- Molecular Formula : C14H10O8

- Molecular Weight : 306.22 g/mol

- Density : 1.709 g/cm³

- Melting Point : Not specified

- Boiling Point : Not specified

Antioxidant Activity

Research indicates that this compound possesses significant antioxidant properties. The presence of multiple hydroxyl groups enhances its ability to scavenge free radicals, thereby protecting cells from oxidative stress. Studies have shown that phenolic compounds can inhibit lipid peroxidation and reduce the formation of reactive oxygen species (ROS) .

Anti-inflammatory Effects

This compound has demonstrated anti-inflammatory activity in various in vitro studies. It inhibits the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial in inflammatory pathways . The anti-inflammatory effects are particularly relevant in conditions like arthritis and cardiovascular diseases.

Antimicrobial Properties

This compound exhibits antimicrobial activity against a range of pathogens, including bacteria and fungi. Its mechanism involves disrupting microbial cell membranes and inhibiting metabolic pathways essential for microbial growth . This property makes it a potential candidate for developing natural preservatives in food and pharmaceuticals.

Anticancer Potential

Preliminary studies suggest that this compound may have anticancer properties. It has been shown to induce apoptosis in cancer cells through mechanisms involving the modulation of cell cycle proteins and the activation of caspases . Further research is needed to elucidate its efficacy and mechanisms in various cancer types.

Study on Antioxidant Activity

A study published in the Journal of Agricultural and Food Chemistry evaluated the antioxidant capacity of various phenolic compounds, including this compound. The results indicated a strong correlation between the number of hydroxyl groups and antioxidant activity, highlighting this compound's potential as a natural antioxidant .

Anti-inflammatory Research

In a controlled experiment assessing the anti-inflammatory effects of phenolic compounds on human cell lines, this compound significantly reduced the expression of inflammatory markers such as TNF-alpha and IL-6 . This suggests its potential for therapeutic applications in inflammatory diseases.

Summary Table of Biological Activities

Q & A

Basic Research Questions

Q. What are the recommended synthesis pathways for 2-(3,4-Dihydroxybenzoyloxy)-4,6-dihydroxybenzoic acid, and how can reaction conditions be optimized?

- Methodology : Use esterification or substitution reactions, leveraging phenolic hydroxyl groups for selective acylation. Optimize via factorial design (e.g., varying temperature, solvent polarity, and catalyst type). Monitor purity via HPLC or LC-MS. For stability, test under acidic/basic conditions and UV exposure to identify degradation pathways .

- Data Reference : UV-spectral data (λmax ~270–320 nm) and elemental analysis (C, H, N) are critical for verifying intermediate structures .

Q. How should researchers characterize this compound’s structural and electronic properties?

- Methodology : Combine NMR (¹H/¹³C, COSY, HSQC) to resolve aromatic protons and ester linkages. FT-IR confirms hydroxyl (3200–3500 cm⁻¹) and carbonyl (1700–1750 cm⁻¹) groups. Computational tools (DFT) predict electronic properties (e.g., HOMO-LUMO gaps) .

- Data Reference : Assign overlapping signals using 2D NMR techniques, as seen in benzothiazolyl-azo derivatives .

Q. What standard assays evaluate its antioxidant activity in vitro?

- Methodology : Use DPPH/ABTS radical scavenging assays with IC50 calculations. Include positive controls (e.g., ascorbic acid) and validate via ORAC (oxygen radical absorbance capacity) assays. Adjust pH to mimic physiological conditions for relevance to biological systems .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., unresolved NMR signals) be resolved for this compound?

- Methodology : Apply dynamic NMR (variable-temperature studies) to distinguish overlapping peaks. Use deuterated solvents (DMSO-d6) to enhance resolution. Cross-validate with high-resolution mass spectrometry (HRMS) and X-ray crystallography .

- Data Reference : For unresolved ¹³C signals (e.g., C4/C6 carbons), compare with analogous triazine derivatives .

Q. What computational strategies predict its reactivity in complex biological systems?

- Methodology : Employ molecular docking (AutoDock Vina) to study interactions with enzymes (e.g., COX-2). Combine MD simulations (GROMACS) to assess binding stability. Validate via in vitro enzyme inhibition assays .

- Data Reference : Quantum chemical calculations (e.g., Gibbs free energy of activation) guide reaction path optimization .

Q. How do structural modifications (e.g., halogenation) alter its pharmacological profile?

- Methodology : Synthesize derivatives (e.g., 3,5-dichloro analogs) and compare bioactivity via dose-response curves. Use SAR (structure-activity relationship) models to identify critical substituents. Test cytotoxicity (MTT assay) and membrane permeability (Caco-2 cells) .

- Data Reference : Chlorinated analogs (e.g., 3,5-dichloro-4-hydroxybenzoic acid) show enhanced anti-inflammatory activity .

Q. What advanced separation techniques purify this compound from complex mixtures?

- Methodology : Use preparative HPLC with C18 columns and gradient elution (water:acetonitrile + 0.1% TFA). For scale-up, apply membrane-based separation (nanofiltration) or countercurrent chromatography .

Contradiction Analysis & Experimental Design

Q. How to address discrepancies in antioxidant efficacy across different assay protocols?

- Methodology : Standardize assay conditions (e.g., radical concentration, incubation time). Use statistical tools (ANOVA) to identify variability sources. Cross-correlate with electrochemical methods (cyclic voltammetry) for redox potential validation .

Q. What experimental designs minimize trial-and-error in optimizing synthetic yields?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.